N-Butyrylbenzamide
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Overview
Description
N-butyrylbenzamide is a N-acylamide. It derives from a benzamide.
Scientific Research Applications
1. Ortho-Directed Lithiation in Organic Chemistry
N-Butyrylbenzamide and similar compounds are significant in organic chemistry, especially in the process of ortho-directed lithiation, a technique used for the ortho-functionalization of masked aromatic carboxylic acids. The reaction of N-pyridylbenzamides with n-butyllithium, a close relative of this compound, has demonstrated perfect selectivity in the lithiation of anilides (Jóźwiak et al., 2004).
2. Computational Investigations in Undergraduate Chemistry Education
This compound has been used in educational settings to teach students about the applications and limitations of computational chemistry. A specific study involved students predicting the mechanism of the Ritter reaction for the formation of N-t-butylbenzamide, a closely related compound (Hessley, 2000).
3. Hydrogen Bonding Studies in Amides
Research on this compound has also included studies on hydrogen bonding in amides. Infrared spectroscopy has been utilized to understand the self-association of N-butylbenzamides through hydrogen bonding, providing insights into the thermodynamic parameters and spectroscopic characteristics of this self-association (Nikolić et al., 1992).
4. Photocatalytic Degradation Studies
This compound derivatives have been studied in the context of photocatalytic degradation. Research has been conducted to investigate the degradation of compounds like propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide), providing insights into the effectiveness of different photocatalysts (Torimoto et al., 1996).
5. Development of Sensitive Biosensors
This compound and its derivatives have been used in the development of biosensors. For instance, a study describes the use of modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam, demonstrating the utility of such compounds in biosensor technology (Karimi-Maleh et al., 2014).
Properties
CAS No. |
7473-90-7 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-butanoylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-2-6-10(13)12-11(14)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,12,13,14) |
InChI Key |
IZASOBLABHUGCO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCC(=O)NC(=O)C1=CC=CC=C1 |
7473-90-7 | |
Synonyms |
N-butyrylbenzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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